molecular formula C20H30Cl2F3N3O2S B607771 GSK1842799 HCl CAS No. 1277165-15-7

GSK1842799 HCl

货号: B607771
CAS 编号: 1277165-15-7
分子量: 504.4342
InChI 键: BOSBUEYDEZTEKA-TXEPZDRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK1842799 is a selective S1P1 receptor agonist for multiple sclerosis. Upon phosphorylation, GSK1842799 showed subnanomole S1P1 agonist activity with >1000× selectivity over S1P3. GSK1842799 demonstrated good oral bioavailability. On the basis of the favorable in vitro ADME and in vivo PK/PD properties as well as broad toxicology evaluations, GSK1842799 was selected as a candidate for further clinical.

属性

CAS 编号

1277165-15-7

分子式

C20H30Cl2F3N3O2S

分子量

504.4342

IUPAC 名称

(S)-2-amino-2-(5-(4-(octyloxy)-3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)propan-1-ol dihydrochloride

InChI

InChI=1S/C20H28F3N3O2S.2ClH/c1-3-4-5-6-7-8-11-28-16-10-9-14(12-15(16)20(21,22)23)17-25-26-18(29-17)19(2,24)13-27;;/h9-10,12,27H,3-8,11,13,24H2,1-2H3;2*1H/t19-;;/m0../s1

InChI 键

BOSBUEYDEZTEKA-TXEPZDRESA-N

SMILES

C[C@](C1=NN=C(C2=CC=C(OCCCCCCCC)C(C(F)(F)F)=C2)S1)(N)CO.[H]Cl.[H]Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GSK1842799;  GSK 1842799;  GSK 1842799;  GSK1842799 HCl;  GSK1842799 dihychloride; 

产品来源

United States

常见问题

Q. What is the mechanistic rationale for targeting S1P1 receptors with GSK1842799 HCl in multiple sclerosis (MS)?

GSK1842799 HCl acts as a selective S1P1 receptor agonist, modulating lymphocyte trafficking by internalizing S1P1 receptors on lymphocytes, thereby reducing their migration into the central nervous system. This mechanism limits neuroinflammation, a hallmark of MS. The compound’s >1000× selectivity over S1P3 receptors minimizes off-target cardiovascular effects associated with S1P3 activation . Methodological Insight: Researchers should validate receptor selectivity using competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., GTPγS binding) to confirm S1P1-specific agonism.

Q. How does the prodrug design of GSK1842799 HCl influence its pharmacokinetic profile?

GSK1842799 is administered as a phosphate prodrug, requiring in vivo phosphorylation to become active. This design enhances oral bioavailability by improving solubility and absorption. Researchers should assess prodrug activation via enzymatic assays (e.g., phosphatase activity in plasma) and correlate it with pharmacokinetic (PK) parameters such as Cmax and AUC in preclinical models .

Q. What in vitro assays are critical for evaluating GSK1842799 HCl’s potency and selectivity?

Key assays include:

  • S1P1 agonism : Measure EC50 using cell-based cAMP inhibition or β-arrestin recruitment assays.
  • Selectivity profiling : Compare activity against S1P1, S1P3, and other S1P subtypes via parallel screening.
  • Metabolic stability : Use liver microsomes or hepatocytes to predict in vivo clearance rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of GSK1842799 HCl?

Discrepancies may arise from factors like prodrug conversion efficiency, tissue distribution, or metabolite interference. Methodological Approach:

  • Conduct PK/PD modeling to link plasma concentrations (from LC-MS/MS) with lymphocyte counts in blood.
  • Use biodistribution studies (e.g., radiolabeled compound tracking) to assess tissue penetration.
  • Compare metabolite profiles (active vs. inactive) in vitro and in vivo using mass spectrometry .

Q. What strategies were employed to optimize the multikilogram-scale telescoped synthesis of GSK1842799 HCl?

The synthesis (Evans et al., 2011) faced challenges such as the lack of crystalline intermediates. Key optimizations included:

  • Lipophilicity-driven workup : Exploiting differential solubility in heptane/water mixtures for purification.
  • Chiral center introduction : Asymmetric hydrogenation or enzymatic resolution to ensure stereochemical purity.
  • Thiadiazole ring formation : Lawesson’s reagent-mediated cyclization under controlled temperatures (60–80°C). Researchers should validate intermediates via NMR and HPLC-MS at each telescoped stage .

Q. How should conflicting data on S1P1 receptor internalization kinetics be analyzed?

Conflicting results (e.g., variable EC50 in different cell lines) may stem from receptor expression levels or assay conditions. Resolution Strategies:

  • Standardize cell lines (e.g., CHO-K1 stably expressing human S1P1).
  • Use time-resolved FRET or confocal microscopy to quantify receptor internalization rates.
  • Apply statistical tools (e.g., ANOVA with post hoc tests) to compare datasets and identify outliers .

Q. What toxicology evaluations are essential before advancing GSK1842799 HCl to clinical trials?

Critical assessments include:

  • Cardiotoxicity : ECG monitoring in animal models to detect QT prolongation.
  • Immunotoxicity : Flow cytometry of lymphocyte subsets in lymphoid organs.
  • Genotoxicity : Ames test and micronucleus assay.
  • Hepatotoxicity : ALT/AST levels and histopathology in repeated-dose studies .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility of GSK1842799 HCl’s pharmacokinetic data across laboratories?

  • Standardize protocols : Use identical formulations (e.g., 0.5% methylcellulose for oral dosing).
  • Cross-validate assays : Share reference samples between labs to calibrate LC-MS/MS systems.
  • Report metadata : Include animal strain, fasting status, and dosing time in publications .

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical MS models?

  • Nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC50/ED50.
  • Longitudinal mixed-effects models for repeated-measures data (e.g., daily clinical scores in EAE mice).
  • Power analysis to determine cohort sizes ensuring statistical significance .

Synthesis and Characterization

Q. How are impurities tracked during GSK1842799 HCl synthesis, and what thresholds are acceptable?

  • Process-related impurities : Monitor intermediates (e.g., unreacted PPI-4955) via HPLC with UV/ELS detection.
  • Genotoxic impurities : Use ICH M7 guidelines, setting limits ≤1 ppm.
  • Specifications : Final API purity ≥98% by area normalization; residual solvents per ICH Q3C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK1842799 HCl
Reactant of Route 2
GSK1842799 HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。